
4-ヒドロキシ-2-(ピリジン-4-イル)ピリミジン-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings
科学的研究の応用
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme interactions and binding affinities due to its structural similarity to nucleotides.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals, where its derivatives may exhibit bioactive properties.
作用機序
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
Related compounds have been shown to inhibitnitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that these compounds may exert their effects by modulating the activity of these inflammatory mediators .
Biochemical Pathways
Related compounds have been shown to inhibit theendoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . These pathways are involved in the regulation of cellular stress responses and inflammation, respectively .
Pharmacokinetics
Related compounds have been shown to exhibit promising neuroprotective activity and significant anti-neuroinflammatory properties . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to exert their effects in the nervous system .
Result of Action
Related compounds have been shown to exhibit promisingneuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may have neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 4-aminopyridine, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-2-(pyridin-4-yl)pyrimidine-5-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-2-(piperidin-4-yl)pyrimidine-5-carboxylate.
Substitution: Formation of ethyl 4-azido-2-(pyridin-4-yl)pyrimidine-5-carboxylate or ethyl 4-amino-2-(pyridin-4-yl)pyrimidine-5-carboxylate.
類似化合物との比較
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a similar structure but with the pyridine ring attached at a different position, which may affect its binding properties and biological activity.
Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate: Another structural isomer with the pyridine ring attached at the 3-position, leading to different chemical and biological properties.
Ethyl 4-hydroxy-2-(quinolin-4-yl)pyrimidine-5-carboxylate:
The uniqueness of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate lies in its specific structural arrangement, which provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVJMJFNYVNXQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626253 |
Source


|
| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-44-1 |
Source


|
| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4'-Bipiperidin]-4-ol dihydrochloride](/img/structure/B1322375.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)
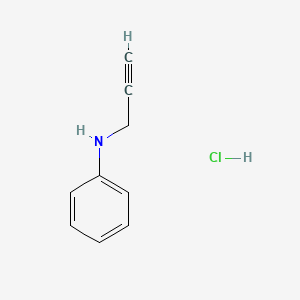
![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)

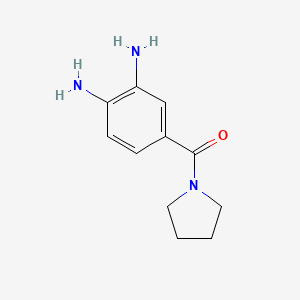
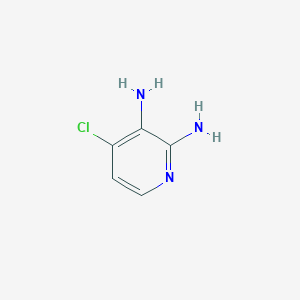

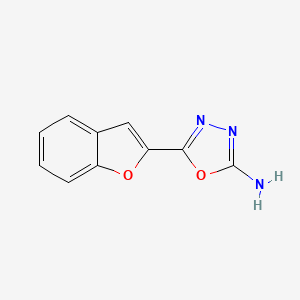
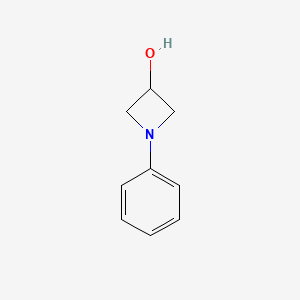
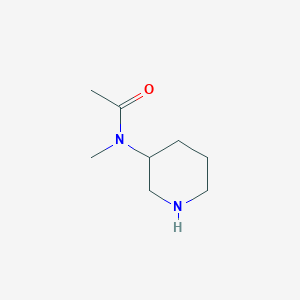
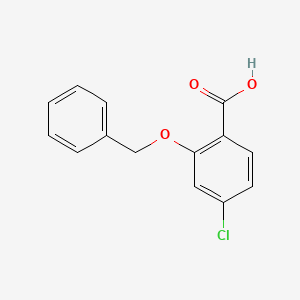
![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)
